molecular formula C5H7ClN2 B13766073 4-Chloro-1-ethyl-1H-imidazole CAS No. 5848-70-4

4-Chloro-1-ethyl-1H-imidazole

Cat. No.: B13766073
CAS No.: 5848-70-4
M. Wt: 130.57 g/mol
InChI Key: RXIYDNOPMLTHTI-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a chlorine atom at the 4-position and an ethyl group at the 1-position makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-ethyl-1H-imidazole can be achieved through various methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Another method involves the oxidative condensation of ketones and amidines. This reaction uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes. These methods typically use readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Molecular Oxygen: Used in the oxidative condensation of ketones and amidines.

    Basic Conditions: Often required for cyclization reactions.

Major Products Formed

    Substituted Imidazoles: Formed through substitution reactions.

    Imidazole N-oxides: Formed through oxidation reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

4-Chloro-1-ethyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-imidazole: Similar structure but lacks the ethyl group at the 1-position.

    4-Ethyl-1H-imidazole: Similar structure but lacks the chlorine atom at the 4-position.

    1-Methyl-4-chloro-1H-imidazole: Similar structure but has a methyl group instead of an ethyl group at the 1-position.

Uniqueness

4-Chloro-1-ethyl-1H-imidazole is unique due to the presence of both the chlorine atom at the 4-position and the ethyl group at the 1-position. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-1-ethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIYDNOPMLTHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700099
Record name 4-Chloro-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-70-4
Record name 4-Chloro-1-ethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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